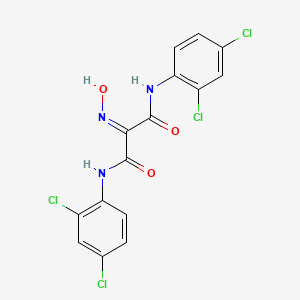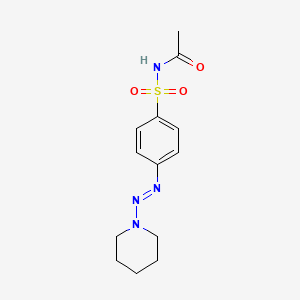
N'-acetyl-2-(1-benzylindol-3-yl)-N,N'-dimethylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-acetyl-2-(1-benzylindol-3-yl)-N,N’-dimethylacetohydrazide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-2-(1-benzylindol-3-yl)-N,N’-dimethylacetohydrazide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Benzylation: The indole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Acetylation: The benzylated indole is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Hydrazide Formation: The final step involves the reaction of the acetylated benzylindole with dimethylhydrazine to form N’-acetyl-2-(1-benzylindol-3-yl)-N,N’-dimethylacetohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-acetyl-2-(1-benzylindol-3-yl)-N,N’-dimethylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N’-acetyl-2-(1-benzylindol-3-yl)-N,N’-dimethylacetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of N’-acetyl-2-(1-benzylindol-3-yl)-N,N’-dimethylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
N’-acetyl-2-(1-benzylindol-3-yl)-N,N’-dimethylacetohydrazide is unique due to its specific acetyl and dimethylhydrazide functional groups, which confer distinct chemical and biological properties compared to other indole derivatives.
This detailed article provides a comprehensive overview of N’-acetyl-2-(1-benzylindol-3-yl)-N,N’-dimethylacetohydrazide, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C21H23N3O2 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
N'-acetyl-2-(1-benzylindol-3-yl)-N,N'-dimethylacetohydrazide |
InChI |
InChI=1S/C21H23N3O2/c1-16(25)22(2)23(3)21(26)13-18-15-24(14-17-9-5-4-6-10-17)20-12-8-7-11-19(18)20/h4-12,15H,13-14H2,1-3H3 |
Clave InChI |
NUPHCDOVFUFJIM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)N(C)C(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,6,7-Tetrabromo-2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione](/img/structure/B12489075.png)
![Ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[5,1-c][1,2,4]triazine-8-carboxylate](/img/structure/B12489080.png)
![1-(4-bromophenyl)-6-{4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12489102.png)
![Dimethyl [phenyl(phenylamino)methyl]propanedioate](/img/structure/B12489105.png)
![Ethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12489119.png)
![(4Z)-5-amino-4-[2-(4-chloro-2-hydroxyphenyl)hydrazinylidene]-2-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12489123.png)
![2-Amino-6-[(furan-2-ylmethyl)sulfanyl]-4-(2,3,4-trimethoxyphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B12489132.png)
![3-ethyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12489137.png)
![1-Bromo-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12489146.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide](/img/structure/B12489148.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12489156.png)

![Ethyl 5-{[4-(methylsulfanyl)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12489164.png)
